![molecular formula C24H32N6O3S B2372690 3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide CAS No. 1112371-67-1](/img/structure/B2372690.png)
3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . The presence of the triazole nucleus is a common feature in many drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .
Molecular Structure Analysis
The molecular formula of the compound is C22H30N6O3S. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Research has demonstrated various methods for synthesizing compounds similar to the one . For example, Chern et al. (1988) explored the synthesis of 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, utilizing anthranilamide and different isocyanates (Chern et al., 1988).
Biological Activities and Potential Therapeutic Uses
Antihypertensive Activity : A study by Alagarsamy and Pathak (2007) on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, similar in structure to the compound , demonstrated significant antihypertensive activity in spontaneously hypertensive rats, offering insights into potential cardiovascular applications (Alagarsamy & Pathak, 2007).
Antimicrobial Properties : Compounds with structures related to the queried compound have shown antimicrobial effectiveness. Pandey et al. (2009) synthesized novel quinazolinones fused with [1,2,4]-triazole and other rings, exhibiting significant antibacterial and antifungal activities (Pandey et al., 2009).
H1-Antihistaminic Agents : Alagarsamy, Shankar, and Murugesan (2008) synthesized 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which, when tested in vivo, showed significant H1-antihistaminic activity, indicating potential use in allergy treatment (Alagarsamy, Shankar, & Murugesan, 2008).
Chemical and Pharmacological Investigations
Anticancer Properties : Berest et al. (2011) explored N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and found significant in vitro anticancer activity, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Antimicrobial Activity of Derivatives : Antipenko et al. (2009) synthesized ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters, showing notable antimicrobial and antifungal activity against several strains, including Escherichia coli and Candida albicans (Antipenko et al., 2009).
Mechanism of Action
Target of Action
The compound, also known as HMS3553F04, is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds in this class have been found to exhibit antiviral and antimicrobial activities . .
Mode of Action
It is known that many [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit their effects through interactions with various cellular targets . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .
Biochemical Pathways
It is known that many [1,2,4]triazolo[4,3-a]quinoxaline derivatives have broad-spectrum antibacterial activity . These compounds may interfere with various biochemical pathways in bacteria, leading to their antimicrobial effects.
Result of Action
It is known that many [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity . This suggests that HMS3553F04 may also have cytotoxic effects, potentially making it useful for treating conditions such as cancer.
properties
IUPAC Name |
3-[1-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3S/c1-3-16(2)25-21(32)15-34-24-28-27-23-29(14-13-20(31)26-17-9-5-4-6-10-17)22(33)18-11-7-8-12-19(18)30(23)24/h7-8,11-12,16-17H,3-6,9-10,13-15H2,1-2H3,(H,25,32)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMUCOCVIDJADV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)
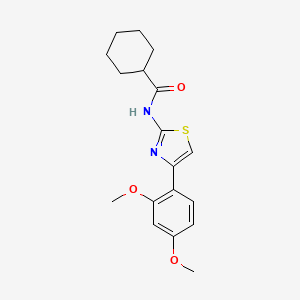

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)
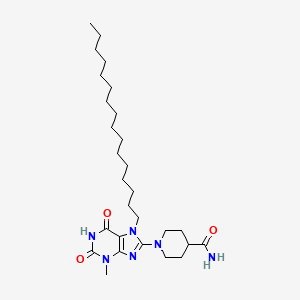
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2372617.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)
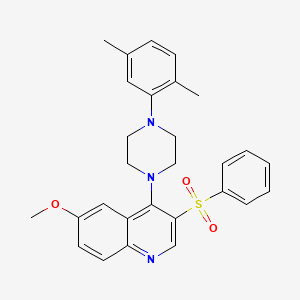
![3-(2-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2372621.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)

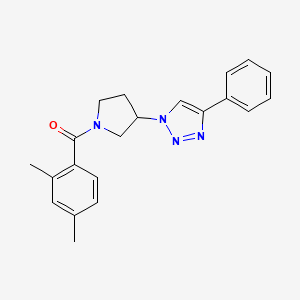
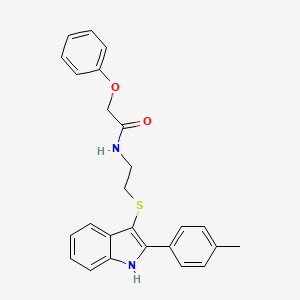
![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)